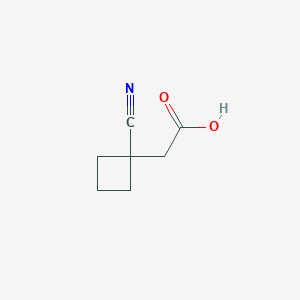
2-(1-氰基环丁基)乙酸
描述
科学研究应用
Pharmaceuticals
“2-(1-Cyanocyclobutyl)acetic acid” is a chemical compound used in the pharmaceutical industry . However, specific applications in pharmaceuticals are not readily available in the current literature. Further research and development could reveal potential uses in drug synthesis and formulation.
Chemical Synthesis
This compound can be used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules. Its unique structure, featuring a cyanocyclobutyl group and a carboxylic acid group, can be leveraged in various chemical reactions .
Biochemistry
While specific applications of “2-(1-Cyanocyclobutyl)acetic acid” in biochemistry are not readily available in the current literature, carboxylic acids and nitriles (which this compound contains) are known to play significant roles in biochemical processes . They are involved in various reactions and pathways, contributing to the complexity and diversity of biochemical systems.
Agriculture
Carboxylic acids, such as acetic acid, have been found to have applications in agriculture . They contribute to soil health, pest control, and plant disease mitigation . While “2-(1-Cyanocyclobutyl)acetic acid” is not specifically mentioned, it’s possible that it could have similar applications, given its structural similarity to acetic acid.
Material Science
The compound could potentially be used in material science, given its unique chemical structure . However, specific applications in this field are not readily available in the current literature.
Environmental Science
Carboxylic acids have been found to be useful in environmental science, particularly in the production of volatile fatty acids (VFAs) through microbial routes . VFAs are considered a renewable, degradable, and sustainable replacement for petroleum-based VFAs . While “2-(1-Cyanocyclobutyl)acetic acid” is not specifically mentioned, it’s possible that it could have similar applications, given its structural similarity to other carboxylic acids.
属性
IUPAC Name |
2-(1-cyanocyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-5-7(2-1-3-7)4-6(9)10/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRMEQJUZJOBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyanocyclobutyl)acetic acid | |
CAS RN |
1246210-25-2 | |
| Record name | 2-(1-cyanocyclobutyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



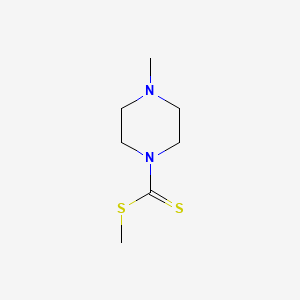
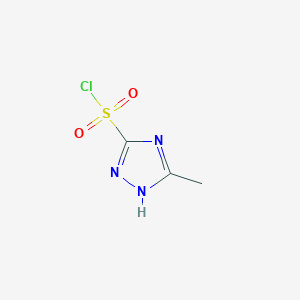
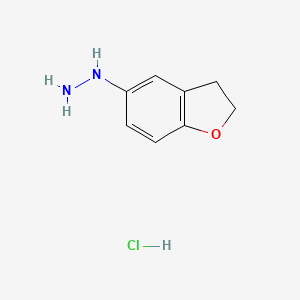

![1-Oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B1426148.png)

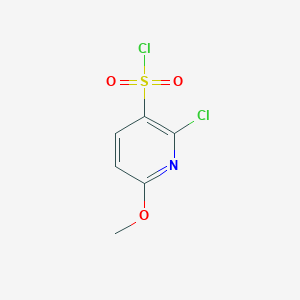
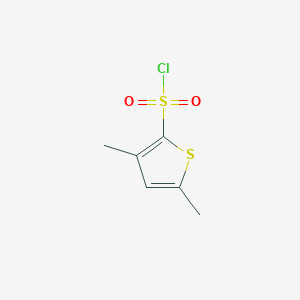
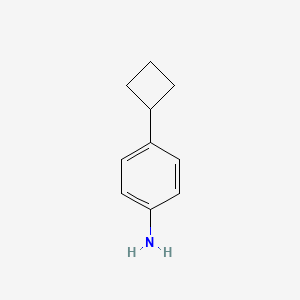
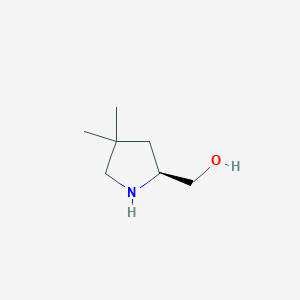
![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)
